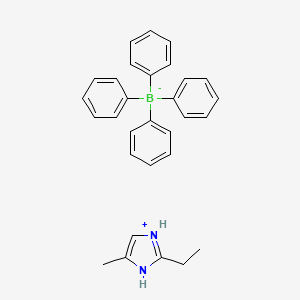
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile
Descripción general
Descripción
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile is a chemical compound with the molecular formula C9H13N3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and two carbonitrile groups attached to it . The molecular weight of this compound is 163.22 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile, focusing on six unique fields:
Pharmaceutical Development
1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile is a promising scaffold in drug discovery due to its unique structural properties. The pyrrolidine ring is known for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound can be used to develop new medications targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Catalysis in Organic Synthesis
This compound serves as an efficient catalyst in organic synthesis. Its structure allows it to facilitate various chemical reactions, including cycloadditions and multicomponent reactions. These catalytic properties are valuable in the synthesis of complex organic molecules, making it a useful tool in the development of new synthetic methodologies .
Material Science
In material science, 1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile is used to create advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance. This makes it suitable for applications in coatings, adhesives, and high-performance materials .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry as a precursor for the synthesis of agrochemicals. Its derivatives can be used to develop new pesticides, herbicides, and fungicides that are more effective and environmentally friendly. This contributes to sustainable agricultural practices and improved crop yields .
Environmental Science
In environmental science, 1,2,5-Trimethyl-pyrrolidine-2,5-dicarbonitrile can be utilized in the development of sensors and remediation technologies. Its chemical properties allow it to interact with various pollutants, making it useful in detecting and neutralizing harmful substances in the environment. This application is crucial for monitoring and improving environmental health .
Biochemical Research
This compound is also valuable in biochemical research as a tool for studying enzyme mechanisms and protein interactions. Its unique structure can be used to design inhibitors or activators of specific enzymes, providing insights into their functions and potential therapeutic targets. This application is essential for advancing our understanding of biological processes and developing new treatments .
Mecanismo De Acción
Propiedades
IUPAC Name |
1,2,5-trimethylpyrrolidine-2,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8(6-10)4-5-9(2,7-11)12(8)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVRFFCQUOBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C)(C)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethylpyrrolidine-2,5-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)

phosphonium bromide](/img/structure/B3042247.png)



![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)






